molecular formula C18H15BrO4S B2944525 Naphthalen-2-yl 5-bromo-2-ethoxybenzene-1-sulfonate CAS No. 2305363-48-6

Naphthalen-2-yl 5-bromo-2-ethoxybenzene-1-sulfonate

Cat. No.: B2944525
CAS No.: 2305363-48-6
M. Wt: 407.28
InChI Key: WHVJKISTZCLLSH-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 5-bromo-2-ethoxybenzene-1-sulfonate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring fused with a benzene ring, which is further substituted with a bromine atom, an ethoxy group, and a sulfonate group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

Naphthalen-2-yl 5-bromo-2-ethoxybenzene-1-sulfonate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the bromination of naphthalene derivatives followed by sulfonation and ethoxylation. The reaction conditions often require the use of catalysts such as copper(I) bromide and solvents like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 5-bromo-2-ethoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The naphthalene ring can be oxidized to form quinones.

    Reduction Reactions: The sulfonate group can be reduced to form sulfonic acids.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 5-bromo-2-ethoxybenzene-1-sulfonate involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The pathways involved often include oxidative stress and disruption of cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate
  • Naphthalen-2-yl 4-bromo-2-ethoxybenzene-1-sulfonate
  • Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate

Uniqueness

Naphthalen-2-yl 5-bromo-2-ethoxybenzene-1-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher reactivity in substitution reactions and greater efficacy in biological assays .

Properties

IUPAC Name

naphthalen-2-yl 5-bromo-2-ethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4S/c1-2-22-17-10-8-15(19)12-18(17)24(20,21)23-16-9-7-13-5-3-4-6-14(13)11-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVJKISTZCLLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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